

Physicochemical Characterization of (R)-O-Isobutyroyllomatin: An In-depth Technical Guide

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Compound of Interest

Compound Name: (R)-O-isobutyroyllomatin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **(R)-O-isobutyroyllomatin**, a naturally occurring angular pyranocoumarin. The document details its known characteristics, outlines experimental protocols for its thorough analysis, and presents relevant biological signaling pathways that may be modulated by this class of compounds.

Introduction

(R)-O-Isobutyroyllomatin belongs to the pyranocoumarin family, a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects[1][2][3]. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This guide serves as a resource for researchers engaged in the study and development of **(R)-O-isobutyroyllomatin** and related compounds.

Physicochemical Properties

While experimental data for some properties of **(R)-O-isobutyroyllomatin** are not readily available in the public domain, a summary of its known and calculated physicochemical parameters is presented in Table 1.

Table 1: Physicochemical Properties of **(R)-O-Isobutyroyllomatin**

Property	Value/Description	Source
IUPAC Name	[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] 2-methylpropanoate	PubChem
Molecular Formula	C ₁₉ H ₂₀ O ₅	PubChem
Molecular Weight	328.36 g/mol	PubChem
Topological Polar Surface Area	75.7 Å ²	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	3	PubChem
Heavy Atom Count	24	PubChem
Complexity	569	PubChem
LogP (calculated)	3.5	PubChem

Note: The LogP value is a calculated estimate and experimental verification is recommended.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical parameters are provided below. These protocols are generalized for a small organic molecule like **(R)-O-isobutyroyllomatin** and may require optimization based on its specific characteristics.

The melting point is a critical indicator of purity.

- Apparatus: Digital melting point apparatus, capillary tubes.
- Procedure:

- A small, finely powdered sample of **(R)-O-isobutyroyllomatin** is packed into a capillary tube to a height of 2-3 mm[4][5][6].
- The capillary tube is placed in the heating block of the melting point apparatus[4][5][6].
- The sample is heated at a rapid rate initially to determine an approximate melting range[4][5][6].
- A second, fresh sample is then heated slowly (1-2 °C/min) as the temperature approaches the approximate melting point[4][5][6].
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range[4][5][6]. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound[4][5][6].

Solubility is a crucial factor for drug absorption and formulation.

- Apparatus: Analytical balance, vials, orbital shaker, HPLC or UV-Vis spectrophotometer.
- Procedure (Shake-Flask Method):
 - An excess amount of **(R)-O-isobutyroyllomatin** is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial[7][8].
 - The vials are agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium[7][8].
 - The resulting saturated solution is filtered to remove any undissolved solid[7][8].
 - The concentration of the dissolved compound in the filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry[7][8].

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values.

- Apparatus: Potentiometric titrator with a pH electrode or a UV-Vis spectrophotometer with a pH-controlled cuvette holder.

- Procedure (Potentiometric Titration):
 - A solution of **(R)-O-isobutyroyllomatin** is prepared in a suitable solvent (e.g., a co-solvent system like water-methanol if solubility in pure water is low)[9][10].
 - The solution is titrated with a standardized solution of a strong acid or base[9][10].
 - The pH of the solution is monitored throughout the titration[9][10].
 - The pKa is determined from the inflection point of the titration curve[9][10].
- Procedure (UV-Vis Spectrophotometry):
 - The UV-Vis spectrum of **(R)-O-isobutyroyllomatin** is recorded in a series of buffers with different known pH values[9][11].
 - The change in absorbance at a specific wavelength is plotted against the pH[9][11].
 - The pKa is determined from the midpoint of the resulting sigmoidal curve[9][11].

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

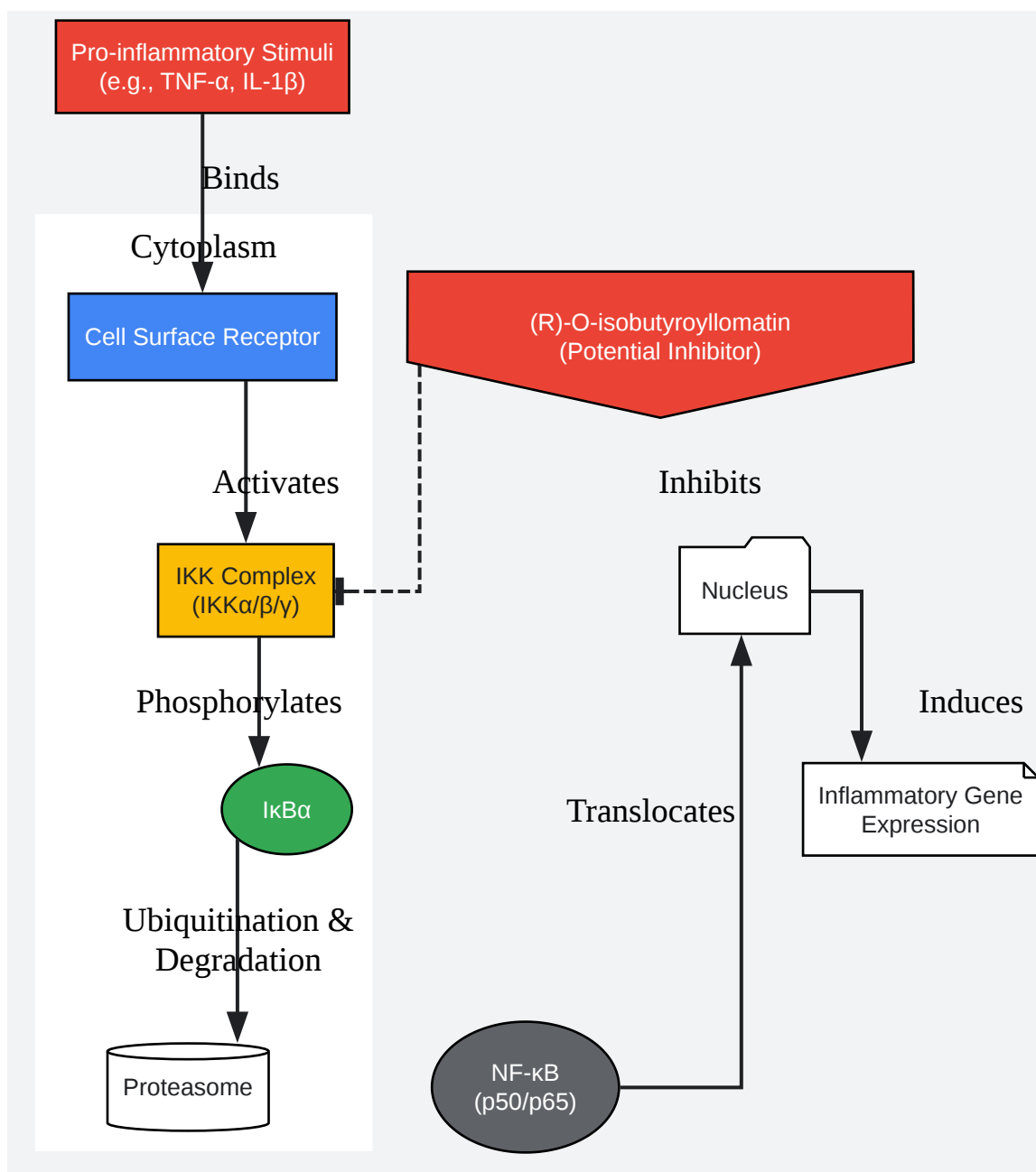
- Apparatus: Separatory funnels or vials, orbital shaker, analytical instrument (HPLC or UV-Vis spectrophotometer).
- Procedure (Shake-Flask Method):
 - A solution of **(R)-O-isobutyroyllomatin** is prepared in a pre-saturated mixture of n-octanol and water[9].
 - The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to separate[9].
 - The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method[9].
 - The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase[9].

- UV-Visible Spectroscopy:
 - A dilute solution of **(R)-O-isobutyroyllomatin** is prepared in a UV-transparent solvent (e.g., ethanol or methanol).
 - The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-400 nm) to determine the wavelength(s) of maximum absorbance (λ_{max})[12][13].
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A sample of **(R)-O-isobutyroyllomatin** (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube[14][15].
 - ^1H and ^{13}C NMR spectra are acquired to elucidate the chemical structure of the molecule[14][15].
- Mass Spectrometry (MS):
 - A dilute solution of **(R)-O-isobutyroyllomatin** is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like HPLC)[16].
 - The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined to confirm the molecular weight and aid in structural elucidation[16].

Biological Context and Signaling Pathways

Pyranocoumarins have been reported to exert their biological effects through the modulation of various cellular signaling pathways. Two key pathways implicated in the anti-inflammatory and potential anticancer activities of related compounds are the NF- κ B and Nrf2 signaling pathways[1].

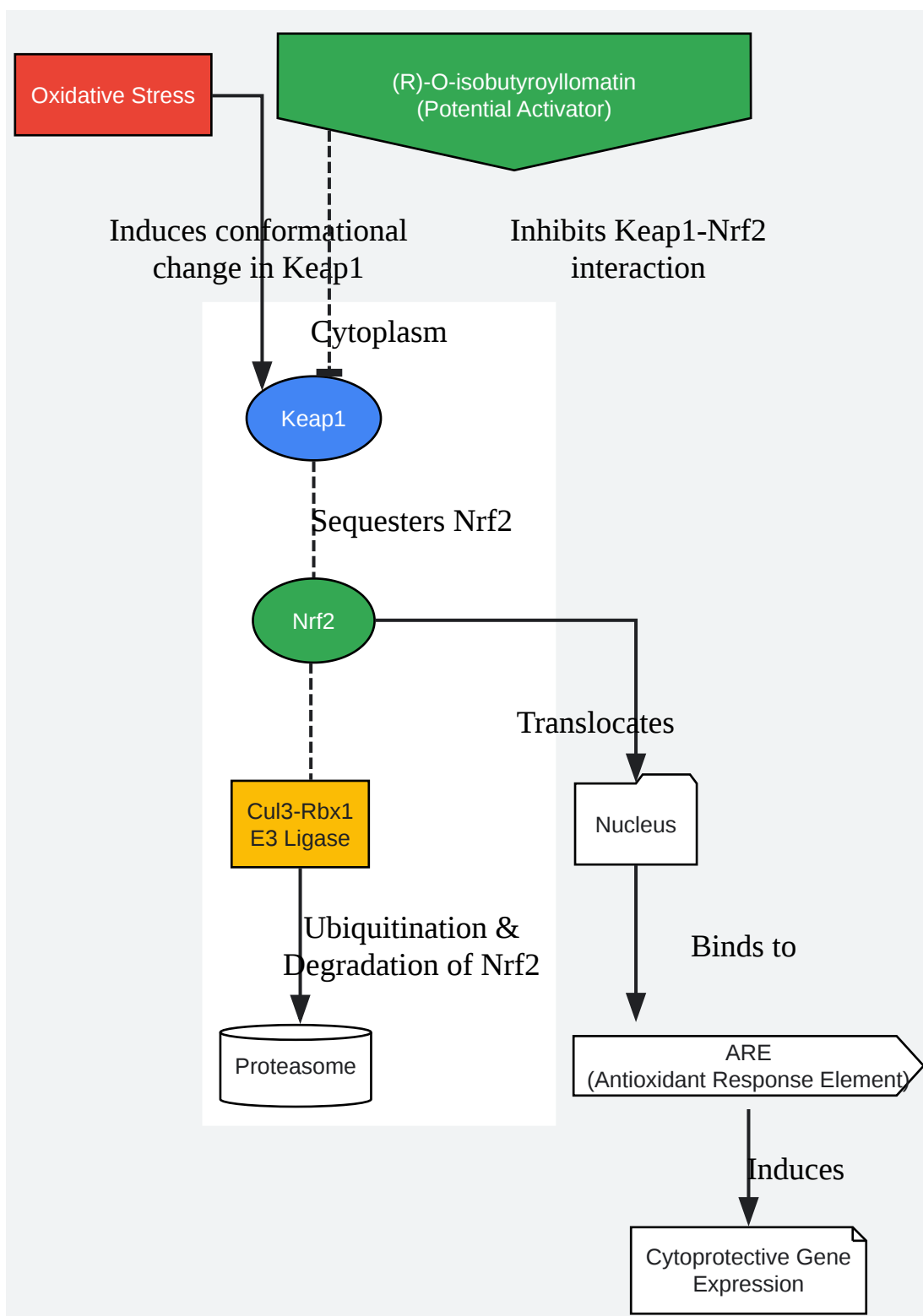
The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses[17][18][19][20]. Its inhibition is a key target for anti-inflammatory drug development.



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Caption: NF-κB signaling pathway and potential inhibition by **(R)-O-isobutyryllomatin**.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses and also plays a role in modulating inflammation[21][22][23][24][25]. Activation of this pathway can lead to the expression of cytoprotective genes.

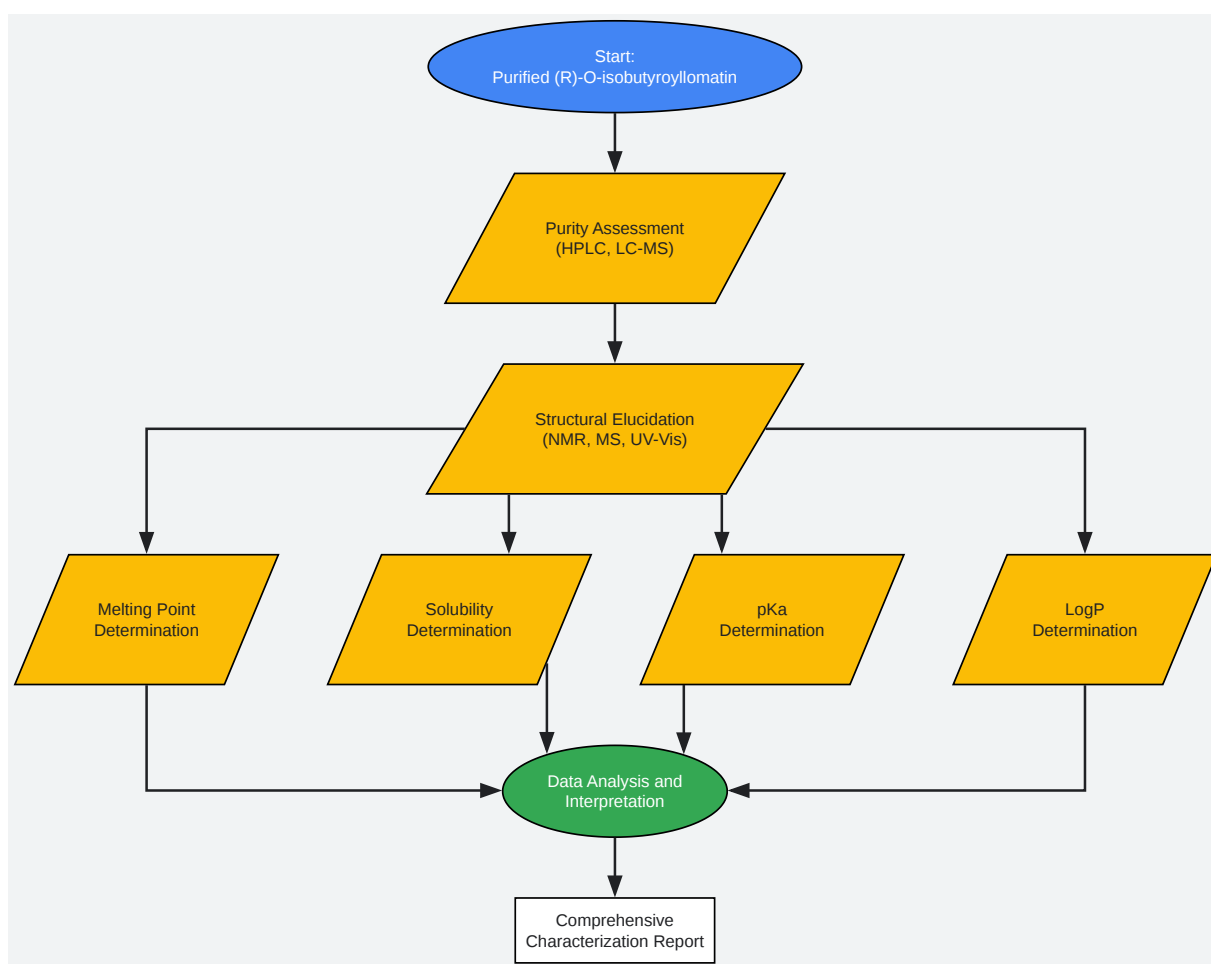


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Caption: Nrf2 signaling pathway and potential activation by **(R)-O-isobutyroyllomatin**.

Experimental Workflow

A logical workflow for the comprehensive physicochemical characterization of **(R)-O-isobutyroyllomatin** is depicted below.



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